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molecular formula C12H10F3N B8789661 1-[2-(Trifluoromethyl)phenyl]cyclobutanecarbonitrile

1-[2-(Trifluoromethyl)phenyl]cyclobutanecarbonitrile

Cat. No. B8789661
M. Wt: 225.21 g/mol
InChI Key: QUHCHEMGZAPDOX-UHFFFAOYSA-N
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Patent
US07868031B2

Procedure details

A solution of 12.6 g of (2-trifluoromethyl-phenyl)-acetonitrile and 7.6 ml of 1,2-dibromopropane in 36 ml ether were added slowly through a dropping funnel to a suspension of 3.62 g of sodium hydride in 85 ml DMSO at 0° C. After addition, the ice-water bath was allowed to warm up to room temperature slowly and the reaction mixture was stirred at room temperature overnight. The reaction was carefully quenched with isopropyl and H2O. The suspension became clear. The organic layer was separated, and the aqueous layer was extracted twice with ether. The combined organic extracts were combined, dried and concentrated by evaporation in a vacuum. The residue was purified by column chromatography on silica-gel (EtOAc-hexane 2%-4%) to yield 8.5 g of product as a white solid.
Quantity
12.6 g
Type
reactant
Reaction Step One
Quantity
7.6 mL
Type
reactant
Reaction Step One
Quantity
3.62 g
Type
reactant
Reaction Step One
Name
Quantity
36 mL
Type
solvent
Reaction Step One
Name
Quantity
85 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:13])([F:12])[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[CH2:9][C:10]#[N:11].Br[CH2:15][CH:16](Br)[CH3:17].[H-].[Na+]>CCOCC.CS(C)=O>[F:1][C:2]([F:12])([F:13])[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[C:9]1([C:10]#[N:11])[CH2:17][CH2:16][CH2:15]1 |f:2.3|

Inputs

Step One
Name
Quantity
12.6 g
Type
reactant
Smiles
FC(C1=C(C=CC=C1)CC#N)(F)F
Name
Quantity
7.6 mL
Type
reactant
Smiles
BrCC(C)Br
Name
Quantity
3.62 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
36 mL
Type
solvent
Smiles
CCOCC
Name
Quantity
85 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After addition
CUSTOM
Type
CUSTOM
Details
The reaction was carefully quenched with isopropyl and H2O
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted twice with ether
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation in a vacuum
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography on silica-gel (EtOAc-hexane 2%-4%)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
FC(C1=C(C=CC=C1)C1(CCC1)C#N)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 8.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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